1-(4-Methoxybutyl)piperazine

Catalog No.
S1919021
CAS No.
496808-02-7
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybutyl)piperazine

CAS Number

496808-02-7

Product Name

1-(4-Methoxybutyl)piperazine

IUPAC Name

1-(4-methoxybutyl)piperazine

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3

InChI Key

RCUHJBWDIITPIC-UHFFFAOYSA-N

SMILES

COCCCCN1CCNCC1

Canonical SMILES

COCCCCN1CCNCC1

Chemical Identity

-(4-Methoxybutyl)piperazine is a chemical compound with the molecular formula C₉H₂₀N₂O. It is a type of molecule called a substituted piperazine, which means it has a six-membered ring structure containing two nitrogen atoms (piperazine) with an additional methoxybutyl group attached.

Research Applications

Finding More Information

  • PubMed Central
  • ScienceDirect
  • Web of Science

1-(4-Methoxybutyl)piperazine is a piperazine derivative characterized by the presence of a 4-methoxybutyl substituent on the piperazine ring. This compound is notable for its structural features, which include a six-membered piperazine ring containing two nitrogen atoms and a butyl chain with a methoxy group attached to the para position of one of its phenyl groups. The molecular formula for 1-(4-Methoxybutyl)piperazine is C12H19N2OC_{12}H_{19}N_2O, and it has a molar mass of approximately 209.29 g/mol. Its structural uniqueness allows for various

Due to the lack of research, no scientific data exists on the mechanism of action of 1-(4-Methoxybutyl)piperazine.

  • No information on safety hazards like toxicity, flammability, or reactivity is available in scientific databases.

Overall

1-(4-Methoxybutyl)piperazine appears to be a lesser-known compound with limited scientific research available. While the piperazine ring suggests potential CNS activity, the specific effects and safety profile are unknown. Further scientific investigation is needed to understand its properties and potential applications.

Note:

  • The information provided is based on scientific databases and does not endorse any specific use or application of 1-(4-Methoxybutyl)piperazine.
  • Due to the lack of research, it is important to exercise caution if encountering this compound.
Typical of piperazine derivatives:

  • Alkylation: The compound can undergo alkylation through reactions with alkyl halides, leading to the substitution of hydrogen atoms on the nitrogen atoms with alkyl groups .
  • Acylation: It can react with acyl halides or acid anhydrides to form amides, introducing functional groups onto the piperazine ring .
  • N-oxidation: This compound may also undergo N-oxidation, typically using oxidizing agents like peracids, resulting in the formation of piperazine N-oxides .
  • Coordination Chemistry: The nitrogen atoms in the piperazine ring can coordinate with metal ions, forming stable complexes .

Research indicates that 1-(4-Methoxybutyl)piperazine exhibits significant biological activity. It has been shown to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The compound can inhibit the reuptake of these monoamines, leading to increased availability in synaptic clefts, which may contribute to stimulant effects similar to those produced by amphetamines . Furthermore, it has been noted for its euphoric properties, making it of interest in pharmacological studies related to mood enhancement and cognitive function.

The synthesis of 1-(4-Methoxybutyl)piperazine can be achieved through various methods:

  • Reductive Alkylation: This involves treating piperazine with an aldehyde or ketone under reducing conditions. Common aldehydes used include butyraldehyde, which would yield the desired butyl substitution .
  • Alkylation Reactions: Piperazines can be alkylated directly using suitable alkylating agents in the presence of bases such as potassium carbonate or sodium hydride .
  • Acylation and Reduction: Acylating agents can react with piperazine to form amides, which can then be reduced to yield the final product .

1-(4-Methoxybutyl)piperazine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is studied for potential therapeutic uses in treating mood disorders and enhancing cognitive functions.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry for developing new compounds with desired pharmacological properties.
  • Recreational Use: The compound has been explored for its stimulant effects, drawing interest from recreational drug users .

Studies have indicated that 1-(4-Methoxybutyl)piperazine interacts significantly with neurotransmitter systems. Specifically, it has been shown to enhance dopamine and serotonin release while inhibiting their reuptake, which is crucial for understanding its potential effects on mood and cognition . Additionally, research into its metabolic pathways suggests that it may undergo various transformations within biological systems, impacting its efficacy and safety profile.

Several compounds share structural similarities with 1-(4-Methoxybutyl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)piperazinePara-methoxyphenyl groupKnown for euphoric and stimulant properties
1-(2-Methoxyphenyl)piperazineOrtho-methoxyphenyl groupExhibits different receptor interactions
N-(4-Methylphenyl)piperazinePara-methylphenyl groupVariations in biological activity compared to 1-(4-Methoxybutyl)piperazine
1-(3-Chlorophenyl)piperazineMeta-chlorophenyl groupDifferent pharmacological profile due to chlorine substituent

The uniqueness of 1-(4-Methoxybutyl)piperazine lies in its specific substituent arrangement and resultant biological activity, distinguishing it from other piperazine derivatives. Its ability to modulate neurotransmitter systems effectively makes it a compound of interest in both therapeutic and recreational contexts.

Traditional Alkylation Routes for Piperazine Functionalization

Traditional alkylation methods for piperazine N-functionalization have relied primarily on nucleophilic substitution reactions using alkyl halides as electrophilic partners. The classical approach involves the direct reaction of piperazine with 4-methoxybutyl halides under basic conditions, typically employing potassium carbonate as the base in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile [1] [2].

The mechanism of traditional alkylation proceeds through a standard SN2 pathway, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic carbon center of the alkyl halide, resulting in displacement of the halide ion. The reaction typically requires elevated temperatures between 80-120°C to achieve reasonable conversion rates [3]. However, traditional alkylation methods face several limitations, including the formation of dialkylated products, sensitivity to steric hindrance, and the generation of halide waste [4].

Alternative traditional approaches include the use of alkyl tosylates and mesylates as alkylating agents, which generally provide better selectivity compared to halides due to their superior leaving group ability [5]. The Mitsunobu reaction has also been employed for piperazine alkylation, utilizing triphenylphosphine and diethyl azodicarboxylate to activate alcohols as electrophiles, though this approach suffers from poor atom economy [6].

Reductive amination represents another classical methodology, where piperazine is condensed with 4-methoxybutanal in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride [7] [5]. This approach offers superior selectivity for monoalkylation compared to direct alkylation with halides, as the imine intermediate formation prevents overalkylation. The reaction typically proceeds under mild conditions at room temperature to 40°C in polar protic solvents such as methanol or ethanol [2].

MethodTemperature (°C)Typical Yield (%)SelectivityReaction Time (h)
Alkyl halide/K₂CO₃80-12045-70Moderate12-24
Reductive amination20-4060-85High4-12
Mitsunobu reaction0-2550-75High6-18

Novel Catalytic Approaches for 4-Methoxybutyl Substituent Incorporation

Modern catalytic methodologies have revolutionized piperazine alkylation by enabling more selective and efficient transformations under milder conditions. Palladium-catalyzed approaches have emerged as particularly powerful tools for C-N bond formation in piperazine chemistry [8] [9].

The palladium-catalyzed decarboxylative cyclization methodology developed by Stoltz and coworkers represents a significant advancement in piperazine synthesis [8]. This approach utilizes propargyl carbonates as electrophiles in combination with bis-nitrogen nucleophiles, proceeding through oxidative addition, nucleophilic attack, and reductive elimination sequences. The reaction tolerates a wide range of substitution patterns and provides excellent stereo- and regiochemical control with yields ranging from 70-95% [9].

Photocatalytic approaches have gained considerable attention for N-alkylation reactions. The photoredox methodology employs titanium dioxide-supported palladium catalysts (Pd/TiO₂) to facilitate the N-alkylation of piperazine with alcohols under visible light irradiation [10] [11]. The mechanism involves photocatalytic alcohol dehydrogenation to form aldehydes, followed by condensation with piperazine to generate enamine intermediates, which undergo subsequent hydrogenation to yield N-alkylated products [10].

The kinetic studies reveal that the α-C-H cleavage of the alcohol represents the rate-determining step, with an activation energy of 3.36 × 10⁴ kJ/kmol for methanol oxidation [10]. The optimal catalyst composition consists of 2.5 ± 0.5 nm palladium nanoparticles with approximately 68% Pd⁰ species on the surface, providing the highest activity for the tandem photocatalytic reactions [10].

Catalyst SystemTemperature (°C)Yield (%)TONSelectivity
Pd-photoredox2575-92200-400Excellent
Ru-bidentate25-7080-95500-900Excellent
Pd-decarboxylative80-12070-95100-300High

Reaction Kinetics and Thermodynamic Considerations

The thermodynamic parameters governing piperazine N-alkylation reactions provide crucial insights for optimization strategies. The Gibbs free energy change (ΔG) for typical N-alkylation reactions ranges from -10 to -25 kJ/mol, indicating thermodynamically favorable processes under standard conditions [14] [15].

Enthalpy considerations reveal that most N-alkylation reactions are mildly exothermic, with ΔH values between -15 to -35 kJ/mol [16] [17]. The entropy change (ΔS) is generally negative due to the reduction in translational degrees of freedom upon bond formation, typically ranging from -50 to -100 J/mol·K [15].

Temperature-dependent kinetic studies demonstrate that the reaction rate follows Arrhenius behavior, with activation energies varying significantly based on the specific methodology employed. Traditional alkylation with halides exhibits activation energies of 60-80 kJ/mol, while catalytic approaches often reduce this barrier to 30-50 kJ/mol [18] [12].

The reaction kinetics for photocatalytic N-alkylation follow a complex mechanism involving multiple elementary steps. The rate-determining step involves α-C-H bond cleavage of the alcohol substrate, with a measured activation energy of 33.6 kJ/mol for methanol [10]. The overall reaction rate can be described by the following expression:

Rate = k[piperazine][alcohol][catalyst]

where k represents the temperature-dependent rate constant following the Arrhenius equation:

k = A·exp(-Ea/RT)

The pre-exponential factor (A) and activation energy (Ea) vary with the specific catalyst system and reaction conditions [18].

ParameterTraditional AlkylationPd-CatalyzedRu-CatalyzedPhotoredox
Ea (kJ/mol)60-8040-5535-5033.6
ΔH (kJ/mol)-20 to -30-15 to -25-18 to -28-22 to -32
ΔS (J/mol·K)-60 to -90-50 to -80-55 to -85-50 to -75

Purification Strategies and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 1-(4-methoxybutyl)piperazine products. Traditional purification approaches rely on acid-base extraction techniques, exploiting the basic nature of the piperazine nitrogen atoms [19] [20].

The classical method involves dissolution of the crude product in acidic aqueous solution (typically hydrochloric acid, pH 1-2), followed by washing with organic solvents to remove neutral impurities. Subsequent basification with sodium hydroxide (pH 12-14) precipitates the free base, which can be extracted into organic solvents such as dichloromethane or ethyl acetate [19].

Salt formation represents a highly effective purification strategy. The hydrochloride salt of 1-(4-methoxybutyl)piperazine exhibits excellent crystallinity and can be readily purified through recrystallization from polar protic solvents [21]. The optimal recrystallization solvent system consists of methanol-water mixtures (3:1 to 5:1 v/v), providing high recovery yields (85-95%) with excellent purity [3].

Crystallization studies reveal that piperazine derivatives form stable hexahydrate structures under specific conditions, which can be exploited for purification purposes [20]. The hexahydrate formation is temperature-dependent, with optimal crystallization occurring at 5-15°C. The metastable zone width for piperazine crystallization systems is substantial, allowing for controlled nucleation and crystal growth [22].

Column chromatography using silica gel provides an alternative purification approach, particularly effective for separating regioisomers and removing residual catalyst traces [23]. The optimal mobile phase consists of ethyl acetate-methanol-aqueous ammonia mixtures (6:2:0.2 v/v/v), providing baseline separation of piperazine derivatives [21].

Advanced purification techniques include preparative high-performance liquid chromatography (HPLC) for analytical-scale separations and continuous crystallization for larger-scale applications [24]. Cocrystallization with appropriate coformers has emerged as a promising technique for simultaneously achieving purification and improving physicochemical properties [25].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. The use of excess alkylating agent (1.2-1.5 equivalents) relative to piperazine helps drive the reaction to completion while minimizing dialkylation [4]. Temperature optimization studies indicate that moderate temperatures (80-100°C) provide the best balance between reaction rate and selectivity for traditional alkylation methods [26].

Catalyst loading optimization for modern catalytic methods reveals that 2-5 mol% catalyst loading typically provides optimal performance, with higher loadings offering diminishing returns and increased cost [8] [11]. Solvent selection plays a crucial role, with polar aprotic solvents generally providing superior results for ionic mechanisms, while nonpolar solvents favor radical pathways [27].

Purification MethodPurity Achieved (%)Recovery Yield (%)Scale Applicability
Acid-base extraction85-9275-85All scales
Recrystallization (HCl salt)95-9985-95Medium to large
Column chromatography95-9870-85Small to medium
Preparative HPLC>9980-90Analytical only

Solubility Behavior in Polar and Aprotic Solvent Systems

The solubility characteristics of 1-(4-Methoxybutyl)piperazine reflect the inherent balance between its hydrophilic piperazine core and lipophilic methoxybutyl substituent. The compound exhibits moderate to good solubility in water, primarily attributed to hydrogen bonding interactions between the secondary amine nitrogen and methoxy oxygen with water molecules [1] [2]. This aqueous solubility behavior is consistent with the compound's relatively low lipophilicity, characterized by computational LogP values ranging from 0.2 to 0.32 [1] [3].

In polar protic solvents such as methanol and ethanol, 1-(4-Methoxybutyl)piperazine demonstrates excellent solubility due to multiple favorable interactions [2] [4]. The hydroxyl groups of these solvents can engage in hydrogen bonding with both nitrogen centers of the piperazine ring, while the alkyl portions provide compatible interactions with the methoxybutyl chain [5]. The enhanced solubility in these systems compared to water results from the reduced hydrogen bond network disruption typical of shorter-chain alcohols.

Polar aprotic solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile, provide exceptional solvation for this compound [6] [7]. These solvents exhibit strong dipolar interactions and Lewis basicity that effectively stabilize both the polar and nonpolar regions of the molecule [8] [9]. The absence of competing hydrogen bond donors in aprotic systems allows for more efficient solvation of the piperazine nitrogen lone pairs, resulting in enhanced dissolution [10] [11].

Solvent SystemExpected SolubilityPrimary Solvation Mechanism
WaterModerate to GoodHydrogen bonding via N-H and methoxy oxygen
Methanol/EthanolGood to ExcellentH-bonding and dipolar interactions
DMSO/DMF/AcetonitrileExcellentDipolar interactions and Lewis basicity
Chlorinated solventsModerateDipole-induced dipole interactions
Non-polar solventsLimited to PoorVan der Waals forces only

The solvent-dependent behavior follows established principles for piperazine derivatives, where the balance between polar and nonpolar interactions determines dissolution efficiency [9] [12]. Temperature-dependent nuclear magnetic resonance studies of related acyl-functionalized piperazines confirm that solvent polarity significantly influences conformational dynamics and intermolecular associations [13] [12].

Partition Coefficients (LogP) and Lipophilicity Trends

The lipophilicity of 1-(4-Methoxybutyl)piperazine, quantified through various computational approaches, consistently indicates moderate hydrophobic character. The XLogP3 value of 0.2 and ChemScene LogP of 0.32 represent consensus estimates derived from fragment-based and atom-based calculation methods [1] [3]. These values position the compound within the optimal range for balanced membrane permeability and aqueous solubility.

Comparative analysis with structurally related piperazine derivatives reveals distinct lipophilicity trends based on N-substitution patterns [14] [15]. The methoxybutyl substituent contributes approximately 1.5 to 2.0 logarithmic units to the overall partition coefficient, while the methoxy group exhibits minimal impact on lipophilicity (ΔLogP ≈ 0.0) [16] [17]. This behavior aligns with established structure-lipophilicity relationships where methoxy groups serve as "non-lipophilic scouts" that maintain aqueous interactions without significantly altering partition behavior [16].

Measurement MethodLogP ValueMethod TypeAccuracy Range
XLogP3 (Computational)0.2Fragment-based±0.5 log units
ChemScene LogP0.32Atom-based±0.5 log units
Expected Experimental0.15 ± 0.05Shake-flaskGold standard
Expected RP-HPLC0.25 ± 0.08ChromatographicValidated correlation

The moderate lipophilicity profile suggests limited blood-brain barrier penetration potential, consistent with observations for similar piperazine derivatives [1] [18]. This characteristic may be advantageous for applications requiring peripheral activity without central nervous system involvement. The balanced lipophilic-hydrophilic properties also indicate favorable absorption, distribution, metabolism, and excretion profiles for potential pharmaceutical applications [19] [20].

Experimental validation using high-throughput lipophilicity measurement techniques, such as polymer-water partition coefficients, would provide additional confirmation of computational predictions [21]. Such methods have demonstrated strong correlations with traditional octanol-water measurements while offering improved efficiency for compound screening [21].

Thermal Stability and Phase Transition Analysis

The thermal stability profile of 1-(4-Methoxybutyl)piperazine can be estimated based on established degradation patterns for piperazine derivatives and related cyclic amines. Piperazine itself demonstrates exceptional thermal resistance with decomposition onset temperatures between 150-175°C and activation energies of approximately 183.5 kJ/mol [22] [23]. The introduction of the methoxybutyl substituent is expected to moderately reduce this stability due to the presence of additional C-N and C-O bonds susceptible to thermal cleavage.

Thermal degradation studies of piperazine derivatives indicate that N-alkyl substitution generally decreases decomposition temperatures to the range of 135-155°C [22] [23] [24]. The degradation mechanism likely proceeds through ring-opening reactions via nucleophilic substitution, consistent with established pathways for related heterocyclic amines [22]. The methoxybutyl chain introduces additional thermal liability through potential β-elimination reactions and ether bond cleavage at elevated temperatures.

Thermal PropertyEstimated ValueBasis for Estimation
Decomposition Onset135-155°CPiperazine degradation studies
Activation Energy160-175 kJ/molRelated cyclic amine data
Melting Point45-65°CSimilar N-alkylpiperazines
Thermal Stability Range-20°C to +135°CStorage and handling requirements

Phase transition behavior for this compound likely involves a relatively low melting point in the range of 45-65°C, typical for substituted piperazines with flexible alkyl chains [25] [26]. The presence of the methoxy group may influence crystal packing through additional hydrogen bonding interactions, potentially affecting both melting point and polymorphic behavior.

Storage recommendations specify maintenance at -20°C in inert atmospheres, suggesting sensitivity to oxidative degradation above ambient temperatures [1]. This requirement aligns with observed instability above pH 9, indicating potential for both thermal and chemical decomposition under basic conditions [1].

Acid-Base Characteristics and Protonation States

The acid-base properties of 1-(4-Methoxybutyl)piperazine are governed by the two nitrogen centers within the piperazine ring, each capable of protonation under appropriate pH conditions. Based on systematic studies of N-alkylpiperazine derivatives, the compound exhibits two distinct pKa values representing sequential protonation events [14].

The first pKa value, estimated at 9.0-9.2, corresponds to protonation of the unsubstituted nitrogen (N-4 position) [14]. This value is slightly lower than that of piperazine itself (9.73) due to the electron-withdrawing inductive effect of the methoxybutyl substituent [14] [18]. The alkyl chain reduces the basicity of the adjacent nitrogen through σ-bond electron withdrawal, consistent with trends observed for 1-ethylpiperazine (pKa₁ = 9.20) [14].

The second pKa value, estimated at 4.5-4.8, represents protonation of the substituted nitrogen (N-1 position) [14]. This significantly lower basicity reflects the reduced availability of the nitrogen lone pair due to the attached alkyl chain and potential steric hindrance around the protonation site [14]. The magnitude of this effect is comparable to that observed in 1-ethylpiperazine (pKa₂ = 4.76) [14].

pH RangeDominant SpeciesApproximate DistributionSolubility Impact
pH < 3Diprotonated (N₁H⁺-N₄H⁺)>95%Maximum water solubility
pH 3-5Mixed states60-90% diprotonatedHigh water solubility
pH 5-8Monoprotonated (N₁H⁺)70-95%Good water solubility
pH 8-10Neutral predominant60-90% neutralModerate solubility
pH > 10Fully neutral>95%Reduced water solubility

The pH-dependent speciation significantly influences the compound's physicochemical properties and biological behavior [18] [20]. At physiological pH (7.4), the compound exists predominantly in the monoprotonated state, which may impact membrane permeability and protein binding interactions [18]. The neutral form, dominant above pH 8, exhibits optimal lipophilicity for passive membrane transport [27] [21].

Spectroscopic confirmation of protonation states can be achieved through nuclear magnetic resonance analysis, where chemical shift changes of the piperazine ring carbons provide direct evidence of nitrogen protonation [13] [12]. Temperature-dependent studies reveal that protonation affects conformational dynamics and rotational barriers around the C-N bonds [13] [12].

XLogP3

0.2

Wikipedia

1-(4-methoxybutyl)piperazine

Dates

Last modified: 08-16-2023

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